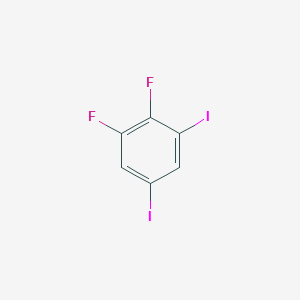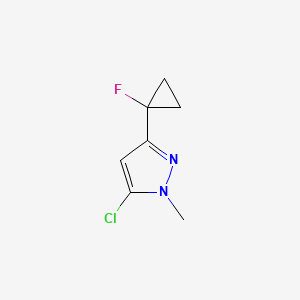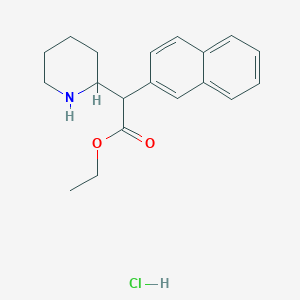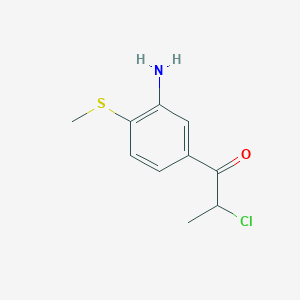
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C18H32O5 and a molecular weight of 328.44 g/mol . It is known for its unique structure, which includes a dioxane ring and a dodecyl ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacological properties.
Industry: It is used in the formulation of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can interact with enzymes and receptors in biological systems. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid, 2-propen-1-yl ester: This compound has a similar dioxane ring structure but with an allyl ester group
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Another related compound with an allyl group, used in polymer chemistry
Uniqueness
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its long dodecyl ester chain, which imparts distinct hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
Molekularformel |
C18H32O5 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C18H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(19)18(2)14-22-17(20)23-15-18/h3-15H2,1-2H3 |
InChI-Schlüssel |
QHTMNVZPJHSCSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1(COC(=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)

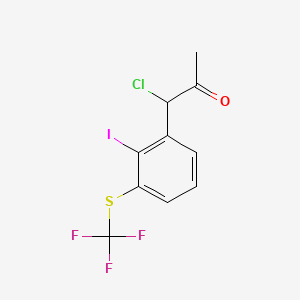
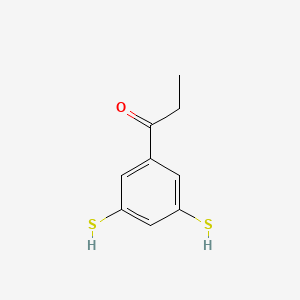
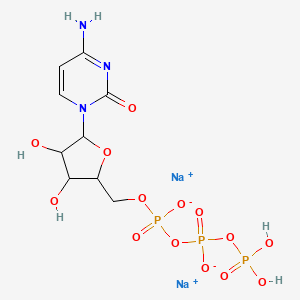
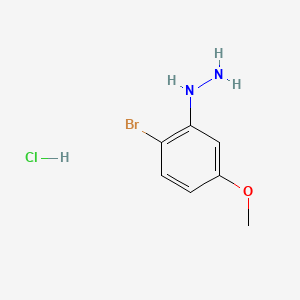
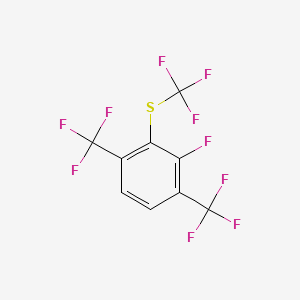
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
